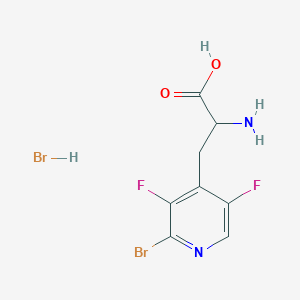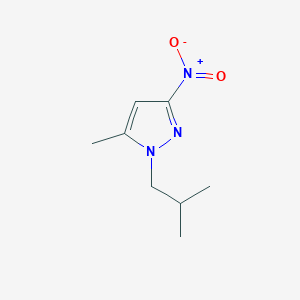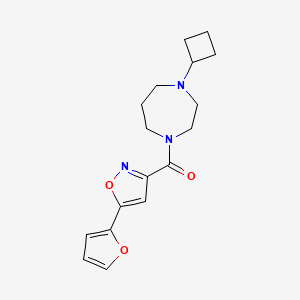
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid hydrobromide is a chemical compound with the CAS Number: 2375268-49-6 . It has a molecular weight of 361.97 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid hydrobromide . The InChI Code is 1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It is slightly soluble in water .Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of complex molecular structures, such as zinc(II) phthalocyanines with benzenesulfonamide derivative substituents. These structures are characterized for their photophysical and photochemical properties, which are suitable for photocatalytic applications (Öncül et al., 2021).
Crystal Structure Analysis
- The compound plays a role in the study of nonclassical noncovalent interactions in crystal structures. For example, its use in the analysis of the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate helps in understanding the influence of such interactions in controlling structure (AlDamen & Haddad, 2011).
Anticancer Research
- Derivatives of this compound have been synthesized and evaluated for anticancer activities. Some of these derivatives show significant in vitro anticancer properties against various human tumor cell lines (Saad & Moustafa, 2011).
Photodynamic Therapy
- In photodynamic therapy, a particular focus is on the synthesis of zinc(II) phthalocyanines substituted with this compound. These are potential photosensitizers due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül et al., 2022).
Bioorganic Chemistry
- The compound is involved in the synthesis of various bioorganic molecules, such as pyrido[2,3-d]pyrimidines and amides, indicating its versatility in chemical synthesis and potential applications in medicinal chemistry (Harutyunyan et al., 2015).
Luminescence Sensing
- In the field of luminescence sensing, zinc metal-organic frameworks (MOFs) using this compound have shown rapid and highly sensitive sensing capabilities for nitroaromatic explosives, demonstrating its application in the development of sensitive detection materials (Xu & Zhang, 2019).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-3-(2-bromo-3,5-difluoropyridin-4-yl)propanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2O2.BrH/c9-7-6(11)3(4(10)2-13-7)1-5(12)8(14)15;/h2,5H,1,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPBGYGTNLBNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)CC(C(=O)O)N)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2362443.png)

![3-benzyl-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2362447.png)


![5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2362450.png)


![1-benzyl-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2362456.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2362457.png)
![3,4-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2362458.png)

